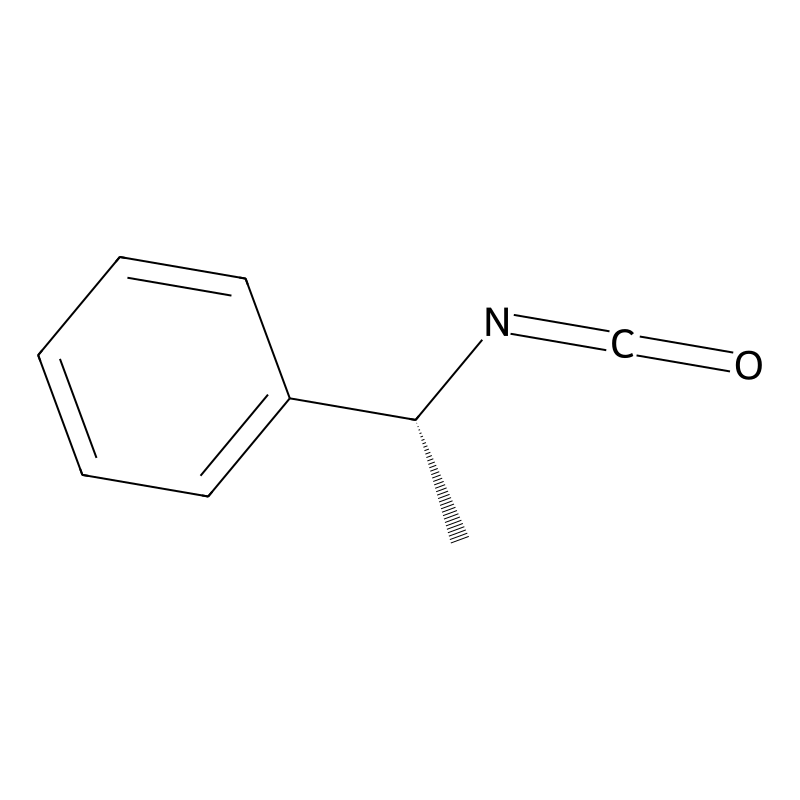(R)-(+)-1-Phenylethyl isocyanate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Derivatization of Biomolecules:
(R)-(+)-1-Phenylethyl isocyanate is commonly used as a derivatizing agent in analytical chemistry, particularly for the analysis of alcohols, thiocarbamates, and hydroxy fatty acids []. The isocyanate group (-NCO) reacts with the hydroxyl group (-OH) of these biomolecules to form stable carbamate derivatives. These derivatives often exhibit improved chromatographic properties compared to the parent compounds, facilitating their separation, identification, and quantification using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) [].
Synthesis of Chiral Compounds:
Due to its chirality, (R)-(+)-1-phenylethyl isocyanate can be employed as a chiral auxiliary in the synthesis of other chiral compounds. The isocyanate group can be reacted with a variety of starting materials, introducing the (R)-phenyl group and potentially influencing the stereochemistry of the final product [, ]. This strategy is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in their function.
(R)-(+)-1-Phenylethyl isocyanate is a chiral organic compound with the molecular formula CHNO and a molecular weight of 147.18 g/mol. It is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenylethyl moiety. This compound exists as a colorless to pale yellow liquid, exhibiting a density of 1.05 g/cm³ at 20 °C and a boiling point of approximately 74–76 °C under reduced pressure (7 hPa) . Due to its isocyanate group, it is known to be reactive and can participate in various
(R)-(+)-1-Phenylethyl isocyanate does not have a known mechanism of action in biological systems. Its primary application lies in derivatization reactions for analytical purposes.
(R)-(+)-1-Phenylethyl isocyanate is likely to exhibit similar hazards to other isocyanates:
- Toxicity: Information on specific toxicity is not available, but isocyanates can be irritating to the eyes, skin, and respiratory system [].
- Flammability: Likely flammable based on the presence of the organic groups [].
- Reactivity: Highly reactive with water and alcohols, releasing toxic gases [].
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following recommended safety protocols for working with isocyanates [].
- Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as alcohols and amines, leading to the formation of carbamates or ureas, respectively.
- Derivatization of Alcohols: This compound serves as a reagent for the derivatization of alcohols, transforming them into more easily analyzable forms .
- Polymerization: It can undergo polymerization reactions under specific conditions, contributing to the synthesis of polyurethane materials.
The biological activity of (R)-(+)-1-Phenylethyl isocyanate has been studied primarily in the context of its reactivity with biological molecules. It exhibits moderate toxicity, causing skin and eye irritation upon contact . Additionally, its derivatives have been explored for their potential applications in medicinal chemistry, particularly in the development of chiral pharmaceuticals.
Several methods exist for synthesizing (R)-(+)-1-Phenylethyl isocyanate:
- From Phenylethyl Alcohol: The most common method involves the reaction of phenylethyl alcohol with phosgene or other isocyanate precursors under controlled conditions.
- Direct Reaction with Isocyanates: This compound can also be synthesized by reacting phenylethyl amine with an appropriate isocyanate reagent.
- Chiral Resolution: As a chiral compound, it can be obtained through asymmetric synthesis techniques or resolution methods involving chiral catalysts .
(R)-(+)-1-Phenylethyl isocyanate finds applications in various fields:
- Organic Synthesis: It is widely used as a reagent in organic synthesis to create complex molecules.
- Chiral Derivatization: This compound acts as a chiral derivatization agent for the resolution of secondary alcohols, facilitating the determination of enantiomeric excess .
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Interaction studies involving (R)-(+)-1-Phenylethyl isocyanate often focus on its reactivity with biological nucleophiles. Research indicates that this compound can modify amino acid residues in proteins, leading to potential implications in drug design and biomolecular interactions. The reactivity profile suggests that it may serve as a useful tool in probing protein structure and function .
Several compounds share structural similarities with (R)-(+)-1-Phenylethyl isocyanate, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-(-)-1-Phenylethyl isocyanate | Enantiomer | Opposite chirality; different biological activity |
| (R)-(+)-α-Methylbenzyl isocyanate | Isocyanate derivative | Used similarly in organic synthesis |
| Benzyl isocyanate | Simple isocyanate | Lacks chirality; broader range of applications |
(R)-(+)-1-Phenylethyl isocyanate stands out due to its specific chiral properties and its effectiveness as a chiral derivatization agent, which differentiates it from its non-chiral counterparts and other similar compounds .
XLogP3
GHS Hazard Statements
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (85.42%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (10.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (95.83%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Health Hazard








